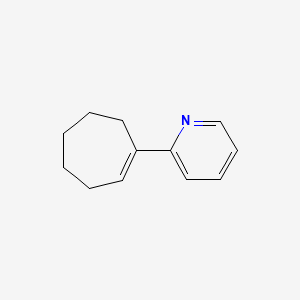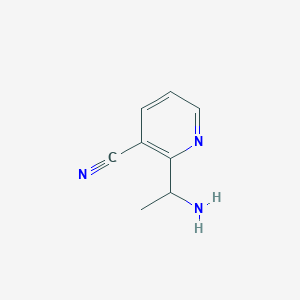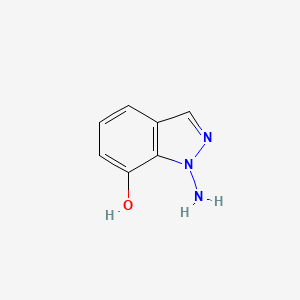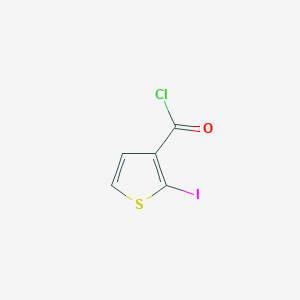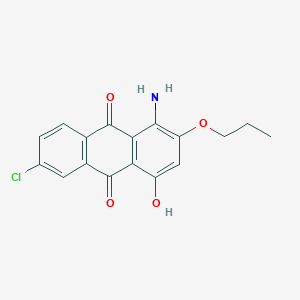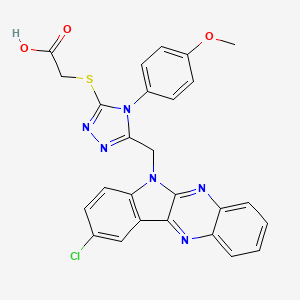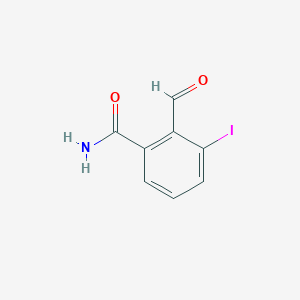![molecular formula C26H18N2O2S2 B15249652 9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- CAS No. 506443-26-1](/img/structure/B15249652.png)
9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione typically involves the reaction of 1,5-dichloroanthracene-9,10-dione with 3-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
Analyse Chemischer Reaktionen
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other anthracene-based derivatives with unique photophysical properties.
Biology: The compound is studied for its potential use in biological imaging due to its fluorescence properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known anticancer drugs like Ametantrone and Mitoxantrone.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other anthracene-based anticancer drugs.
Vergleich Mit ähnlichen Verbindungen
1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione can be compared with other similar compounds, such as:
Ametantrone: Known for its anticancer properties, Ametantrone shares structural similarities with 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione but differs in its functional groups.
Mitoxantrone: Another anticancer agent, Mitoxantrone, has a similar anthracene core but different substituents, leading to variations in its biological activity.
9,10-Bis(phenylethynyl)anthracene: This compound is used in organic electronics and has different substituents compared to 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione, resulting in distinct photophysical properties.
Eigenschaften
CAS-Nummer |
506443-26-1 |
|---|---|
Molekularformel |
C26H18N2O2S2 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2S2/c27-15-5-1-7-17(13-15)31-21-11-3-9-19-23(21)25(29)20-10-4-12-22(24(20)26(19)30)32-18-8-2-6-16(28)14-18/h1-14H,27-28H2 |
InChI-Schlüssel |
DDLVNPSEWFQNMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC(=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


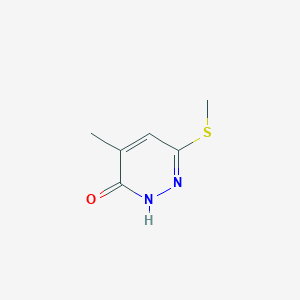
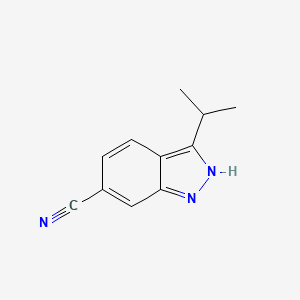
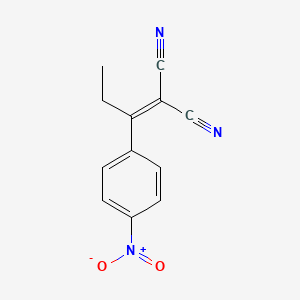
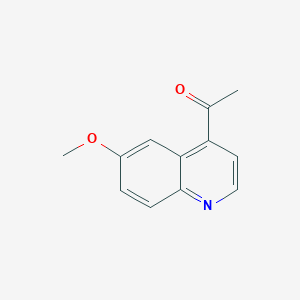
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
